3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid is an organic compound with a unique structure that includes a thiolane ring, a carboxylic acid group, and a methoxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid typically involves the formation of the thiolane ring followed by the introduction of the methoxymethyl group and the carboxylic acid functionality. One common method involves the reaction of a suitable thiolane precursor with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methoxymethyl chloride, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiolane derivatives
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiolane ring and carboxylic acid group can interact with enzymes and receptors, potentially modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methoxymethyl)-1,1-dioxothiolane-2-carboxylic acid
- 3-(Methoxymethyl)-1,1-dioxothiolane-4-carboxylic acid
- 3-(Methoxymethyl)-1,1-dioxothiolane-5-carboxylic acid
Uniqueness
3-(Methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid is unique due to the specific position of the carboxylic acid group on the thiolane ring, which can influence its chemical reactivity and biological activity. The presence of the methoxymethyl group also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with molecular targets.
Eigenschaften
Molekularformel |
C7H12O5S |
---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
3-(methoxymethyl)-1,1-dioxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-12-4-7(6(8)9)2-3-13(10,11)5-7/h2-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
MMZUJOCNVZYBED-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCS(=O)(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.